![molecular formula C9H16INO3 B1411761 Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester CAS No. 1802927-87-2](/img/structure/B1411761.png)
Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester
Overview
Description
Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester (also known as 6-iodohexanoic acid methyl ester) is a type of organic compound with a variety of applications in scientific research. It is an alkyl ester of 6-iodohexanoic acid, a carboxylic acid, and has a molecular weight of 368.36 g/mol. 6-iodohexanoic acid methyl ester is a colorless solid that is soluble in water and other organic solvents. This compound has the potential to be used in a variety of laboratory experiments, and it has a wide range of applications in scientific research.
Scientific Research Applications
Transdermal Permeation Enhancers
Hexanoic acid derivatives, including esters and amides substituted with tertiary amino groups, have been studied for their effectiveness as transdermal permeation enhancers. This research demonstrates the potential of such compounds in facilitating the transport of drugs through the skin, enhancing the delivery of active pharmaceutical ingredients (Farsa, Doležal, & Hrabálek, 2010).
Plant Growth Regulation
The synthesis of Hexanoic acid 2-(diethylamino)ethyl ester, a derivative of hexanoic acid, has been explored for its use as a plant growth regulator. Its synthesis and applications in agricultural production indicate its potential to promote plant growth and increase agricultural yields (Zhao Qing-lan, 2007).
Enzymatic Synthesis of Glycolipids
Research on the enzymatic synthesis of amino sugar fatty acid esters using hexanoic acid has been conducted. This work contributes to the development of novel glycolipids with potential applications in food, cosmetics, pharmaceuticals, and environmental technologies (Pöhnlein et al., 2014).
Synthesis of Photoreactive Heterobifunctional Reagents
Hexanoic acid has been used in the synthesis of photoreactive heterobifunctional reagents, such as succinimido 6-N-(4-azidobenzoyl)aminohexanoate. These reagents have applications in biochemical research, including the modification of proteins and enzymes for various analytical purposes (Dupuis & Radwan, 1983).
properties
IUPAC Name |
methyl 6-[(2-iodoacetyl)amino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO3/c1-14-9(13)5-3-2-4-6-11-8(12)7-10/h2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLSAKPPTFOPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCNC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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